6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dioxaspiro[45]dec-9-ene, 8-methoxy-8-phenyl- is a spiro compound characterized by a unique structure where two oxygen atoms form a spiro linkage with a dec-9-ene ring The presence of a methoxy group and a phenyl group adds to its chemical complexity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro compound. The methoxy and phenyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The spiro linkage provides structural stability and unique reactivity patterns.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methylene-1,4-dioxaspiro[4.5]decane: Similar spiro structure but lacks the methoxy and phenyl groups.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl: Another spiro compound with different substituents.
8-ALLYL-1,4-DIOXASPIRO[4.5]DEC-6-EN-8-YL PHENYL SULFONE: Contains a phenyl sulfone group instead of a methoxy group.
Uniqueness
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and potential reactivity. The spiro linkage adds to its structural uniqueness, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
207731-65-5 |
---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
8-methoxy-8-phenyl-6,7-dioxaspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C15H18O3/c1-16-15(13-7-3-2-4-8-13)12-11-14(17-18-15)9-5-6-10-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
RHJDKPLFCCEEHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C=CC2(CCCC2)OO1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.